molecular formula C13H31N2O4P B1591080 mono-Methyl phosphate bis(cyclohexylammonium) salt CAS No. 7023-27-0

mono-Methyl phosphate bis(cyclohexylammonium) salt

Cat. No.: B1591080
CAS No.: 7023-27-0
M. Wt: 310.37 g/mol
InChI Key: PAYJRUYHUYAPBH-UHFFFAOYSA-N
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Description

Mono-Methyl phosphate bis(cyclohexylammonium) salt: is a chemical compound with the empirical formula CH5O4P · 2C6H13N and a molecular weight of 310.37 g/mol . It is also known as phosphoric acid methyl ester. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mono-Methyl phosphate bis(cyclohexylammonium) salt typically involves the reaction of methyl phosphate with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3PO4+2C6H11NH2CH5O4P2C6H13N\text{CH3PO4} + 2 \text{C6H11NH2} \rightarrow \text{CH5O4P} \cdot 2 \text{C6H13N} CH3PO4+2C6H11NH2→CH5O4P⋅2C6H13N

The reaction is usually conducted at a temperature range of 2-8°C to maintain the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The industrial process may also include additional purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Mono-Methyl phosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The compound can undergo substitution reactions where the methyl group or the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.

Scientific Research Applications

Mono-Methyl phosphate bis(cyclohexylammonium) salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of mono-Methyl phosphate bis(cyclohexylammonium) salt involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism. The molecular targets include enzymes and proteins that play key roles in these pathways.

Comparison with Similar Compounds

Mono-Methyl phosphate bis(cyclohexylammonium) salt can be compared with other similar compounds such as:

  • Dimethyl phosphate
  • Methylphosphonic acid
  • Ethylphosphonic acid
  • Dimethyl phosphite
  • Phenylphosphinic acid

Uniqueness: The uniqueness of this compound lies in its specific structure and properties, which make it suitable for particular applications in scientific research. Its ability to act as a phosphorylating agent and its stability under various conditions are some of the key features that distinguish it from similar compounds .

Properties

IUPAC Name

cyclohexanamine;methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N.CH5O4P/c2*7-6-4-2-1-3-5-6;1-5-6(2,3)4/h2*6H,1-5,7H2;1H3,(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYJRUYHUYAPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H31N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585213
Record name Methyl dihydrogen phosphate--cyclohexanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7023-27-0
Record name Methyl dihydrogen phosphate--cyclohexanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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